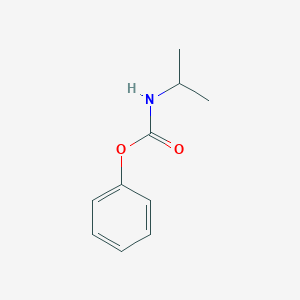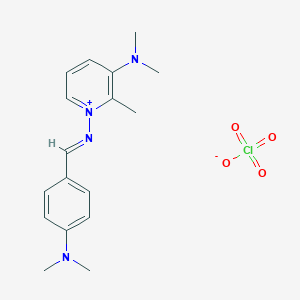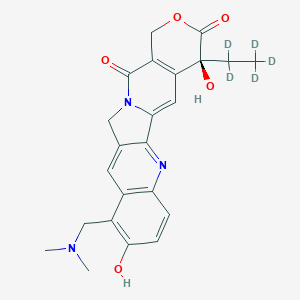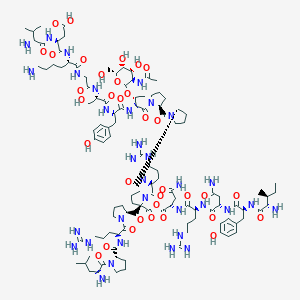
2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile (MBTAN) is a chemical compound that has been extensively studied for its potential uses in scientific research. MBTAN is a heterocyclic compound that contains both sulfur and nitrogen atoms in its chemical structure. It has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further study.
Mecanismo De Acción
The exact mechanism of action of 2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile is still not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition can lead to a range of biochemical and physiological effects, including the reduction of inflammation and the inhibition of tumor growth.
Efectos Bioquímicos Y Fisiológicos
2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to have anti-inflammatory properties, making it a potential treatment for conditions such as arthritis and other inflammatory diseases. Additionally, 2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile has been found to inhibit the growth of certain tumors, making it a promising candidate for the development of new cancer treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile in lab experiments is its relatively simple synthesis method. Additionally, 2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further study. However, there are also some limitations to using 2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile in lab experiments. For example, the exact mechanism of action of 2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile is still not fully understood, making it difficult to design experiments that can accurately measure its effects.
Direcciones Futuras
There are a number of potential future directions for research on 2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile. One area of interest is the development of new anti-inflammatory drugs based on the chemical structure of 2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile. Additionally, further research is needed to fully understand the mechanism of action of 2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile and its potential uses in the treatment of various diseases. Finally, there is also potential for research on the use of 2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile as a tool for studying the activity of certain enzymes in the body.
Métodos De Síntesis
2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile can be synthesized through a simple reaction between 2-aminobenzothiazole and acetonitrile. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure a high yield of the desired product.
Aplicaciones Científicas De Investigación
2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile has been found to have a wide range of potential applications in scientific research. It has been shown to be an effective inhibitor of certain enzymes, which could have implications for the treatment of various diseases. Additionally, 2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile has been found to exhibit anti-inflammatory properties, making it a promising candidate for the development of new anti-inflammatory drugs.
Propiedades
Número CAS |
157764-13-1 |
|---|---|
Nombre del producto |
2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile |
Fórmula molecular |
C10H8N2S |
Peso molecular |
188.25 g/mol |
Nombre IUPAC |
2-(6-methyl-1,3-benzothiazol-2-yl)acetonitrile |
InChI |
InChI=1S/C10H8N2S/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11/h2-3,6H,4H2,1H3 |
Clave InChI |
GPVIMRWUMNAAKJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)CC#N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(S2)CC#N |
Sinónimos |
2-Benzothiazoleacetonitrile,6-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




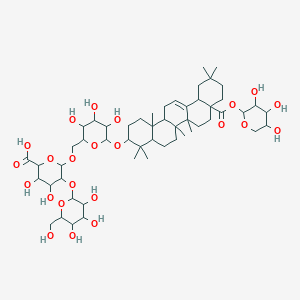




![2-[2-(4-bromophenyl)ethyl]-1H-imidazole](/img/structure/B140716.png)
